Tetrapentylammonium bromide
Overview
Description
Synthesis Analysis
The synthesis of quaternary ammonium bromides, including tetrapentylammonium bromide, typically involves the alkylation of tertiary amines with alkyl bromides. Studies have demonstrated efficient and eco-friendly methodologies using tetrabutylammonium bromide as a catalyst for the synthesis of various organic compounds in water and solvent-free conditions, highlighting the potential for similar synthetic approaches for tetrapentylammonium bromide (Khurana & Kumar, 2009).
Molecular Structure Analysis
The molecular structure of quaternary ammonium bromides is characterized by the presence of a central nitrogen atom surrounded by four alkyl groups and associated with a bromide ion. The structure of tetraisohexylammonium bromide, a compound with a slightly shorter alkyl chain than tetrapentylammonium bromide, shows ordered and disordered alkyl chains at different temperatures, indicating dynamic structural behavior that could also be relevant to tetrapentylammonium bromide (Kelland & Thompson, 2012).
Chemical Reactions and Properties
Tetrabutylammonium bromide has been utilized in various chemical reactions, including bromodeboronation and synthesis of complex organic molecules. Its role as a catalyst and reactant demonstrates the versatility of quaternary ammonium bromides in facilitating a wide range of chemical transformations with high efficiency and selectivity, suggesting similar capabilities for tetrapentylammonium bromide (Yao et al., 2010).
Physical Properties Analysis
The physical properties of tetrapentylammonium bromide can be inferred from related compounds. For example, the solubility, melting point, and phase behavior of tetrabutylammonium bromide in various solvents provide insights into how the alkyl chain length and molecular structure affect these properties. Such analyses are crucial for understanding the conditions under which tetrapentylammonium bromide can be used in chemical processes (Lee & Huang, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of tetrapentylammonium bromide, are essential for its application in synthesis and catalysis. Studies on tetrabutylammonium bromide highlight its role as an effective catalyst in organic reactions, suggesting that tetrapentylammonium bromide may exhibit similar catalytic activities due to its analogous structure and chemical nature (Banik et al., 2020).
Scientific Research Applications
Synthesis of Zeolite-like Heterobimetallic Cyanide Frameworks
- Scientific Field : Material Science
- Application Summary : Tetrapentylammonium bromide is used as a versatile structure-directing agent for the synthesis of Zeolite-like heterobimetallic cyanide frameworks .
Alkylation Reaction of Benzylic Amines and N-Alkylation of Azaheterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Tetrapentylammonium bromide is used as an alkylating agent for rhodium (I)-catalyzed alkylation reaction of benzylic amines and for N-alkylation of azaheterocycles .
Synthesis of Multiwalled Carbon Nanotubes (MWCNTs)
- Scientific Field : Nanotechnology
- Application Summary : Tetrapentylammonium bromide can be used as a precursor to prepare a Cobalt-complex, {[(Pentyl)4N]3CoBr3}Cl2, which is used as a catalyst in the synthesis of multiwalled carbon nanotubes (MWCNTs) .
Ion Pair Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : Tetrapentylammonium bromide is widely used as an ion-pair reagent in analytical applications . It may also be used as an ion pair reagent in the analysis of antioxidant phenolic compounds in wines, juices using two-dimensional liquid chromatography and sulfonated lignins in agrochemical formulations using one-, two-dimensional liquid chromatography techniques .
Electrochemical Synthesis of Stable Graphite Intercalation Compounds (GICs)
- Scientific Field : Electrochemistry
- Application Summary : Tetrapentylammonium bromide has been used in the electrochemical synthesis of stable graphite intercalation compounds (GICs) containing tetrapentylammonium cations .
Ion Pair Chromatography for Analysis of Antioxidant Phenolic Compounds
- Scientific Field : Analytical Chemistry
- Application Summary : Tetrapentylammonium bromide may be used as an ion pair reagent in the analysis of antioxidant phenolic compounds in wines, juices using two-dimensional liquid chromatography and sulfonated lignins in agrochemical formulations using one-, two-dimensional liquid chromatography techniques .
Safety And Hazards
properties
IUPAC Name |
tetrapentylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPALIFXDWQTXKS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15959-61-2 (Parent) | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883596 | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic flakes; [Acros Organics MSDS] | |
Record name | Tetrapentylammonium bromide | |
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Product Name |
Tetrapentylammonium bromide | |
CAS RN |
866-97-7 | |
Record name | Tetrapentylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapentylammonium bromide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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